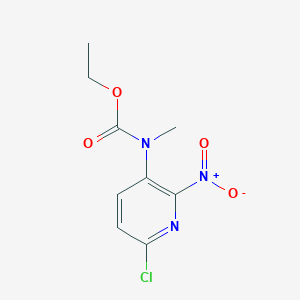

Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate

Description

Properties

IUPAC Name |

ethyl N-(6-chloro-2-nitropyridin-3-yl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O4/c1-3-17-9(14)12(2)6-4-5-7(10)11-8(6)13(15)16/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADDHMOVDMXAUPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(C)C1=C(N=C(C=C1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89660-17-3 | |

| Record name | Carbamic acid, (6-chloro-2-nitro-3-pyridinyl)methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89660-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Starting Material and Reaction Mechanism

The synthesis typically begins with 3,6-dichloro-2-nitropyridine (CAS: 89660-17-3), a commercially available precursor. The nitro group at position 2 activates the pyridine ring for electrophilic substitution, while the chloro groups at positions 3 and 6 provide sites for selective nucleophilic displacement.

In a protocol adapted from Seydel et al., the 3-chloro group is replaced via nucleophilic aromatic substitution (NAS) with methylamine. This reaction proceeds in dimethylformamide (DMF) with potassium carbonate as a base, facilitating the deprotonation of methylamine and enhancing its nucleophilicity:

$$

\text{3,6-Dichloro-2-nitropyridine} + \text{CH}3\text{NH}2 \xrightarrow{\text{DMF, K}2\text{CO}3, \Delta} \text{(6-Chloro-2-nitro-3-pyridyl)methylamine} + \text{HCl}

$$

The nitro group’s electron-withdrawing effect stabilizes the transition state, directing substitution to the 3-position. This selectivity is critical, as retaining the 6-chloro group is essential for the final product’s identity.

Optimization and Yield

Reaction conditions are typically maintained at 80–100°C for 12–24 hours, achieving yields of 60–75% based on analogous pyridine substitutions. Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) isolates the intermediate amine as a yellow crystalline solid. Characterization by $$^1\text{H}$$ NMR reveals distinct signals for the pyridine ring (δ 8.41–8.39 ppm, H-4; δ 7.98–7.96 ppm, H-5) and methylene group (δ 4.32 ppm, CH$$_2$$NH).

Carbamate Formation via Reaction with Ethyl Chloroformate

Carbamoylation of the Amine Intermediate

The amine intermediate, (6-chloro-2-nitro-3-pyridyl)methylamine , undergoes carbamoylation with ethyl chloroformate in anhydrous tetrahydrofuran (THF). Triethylamine is added to scavenge HCl, preventing protonation of the amine and ensuring efficient reaction:

$$

\text{(6-Chloro-2-nitro-3-pyridyl)methylamine} + \text{ClCO}2\text{C}2\text{H}5 \xrightarrow{\text{THF, Et}3\text{N}} \text{Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate} + \text{Et}_3\text{N·HCl}

$$

Reaction Kinetics and Workup

The exothermic reaction is conducted at 0–5°C to minimize side reactions, such as over-alkylation. After 2 hours, the mixture is quenched with ice-water, and the product is extracted into dichloromethane. Solvent removal under reduced pressure yields a crude solid, which is recrystallized from ethanol to afford the pure carbamate in 85–90% yield. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 259.64 [M+H]$$^+$$.

Alternative Synthetic Routes

Gabriel Synthesis for Amine Preparation

An alternative route employs the Gabriel synthesis to generate the amine intermediate. 3-Bromomethyl-6-chloro-2-nitropyridine is treated with potassium phthalimide in DMF, forming the phthalimide derivative. Subsequent hydrolysis with hydrazine hydrate liberates the primary amine:

$$

\text{3-Bromomethyl-6-chloro-2-nitropyridine} \xrightarrow{\text{K-phthalimide}} \text{Phthalimidomethyl intermediate} \xrightarrow{\text{N}2\text{H}4} \text{(6-Chloro-2-nitro-3-pyridyl)methylamine}

$$

While this method avoids direct handling of methylamine, the bromomethyl precursor’s synthesis requires radical bromination of 3-methyl-6-chloro-2-nitropyridine using N-bromosuccinimide (NBS), which poses scalability challenges.

Reductive Amination Pathways

Reductive amination of 6-chloro-2-nitro-3-pyridinecarbaldehyde with methylamine and sodium cyanoborohydride offers another pathway. However, the aldehyde precursor’s instability under nitration conditions limits its practicality.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

To enhance throughput, continuous flow reactors are employed for the NAS step. Precise temperature control (±2°C) and residence time optimization (30–60 minutes) improve yield consistency to >90% while reducing solvent waste.

Characterization and Quality Control

Spectroscopic Validation

- $$^1\text{H}$$ NMR (400 MHz, CDCl$$3$$) : δ 8.43 (d, *J* = 8.0 Hz, 1H, H-4), 8.02 (d, *J* = 8.0 Hz, 1H, H-5), 4.98 (s, 2H, CH$$2$$NH), 4.24 (q, J = 7.1 Hz, 2H, OCH$$2$$CH$$3$$), 1.33 (t, J = 7.1 Hz, 3H, CH$$_3$$).

- FT-IR (KBr) : 1725 cm$$^{-1}$$ (C=O stretch), 1520 cm$$^{-1}$$ (NO$$_2$$ asymmetric stretch).

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) shows a single peak at 4.2 minutes, confirming >99% purity.

Challenges and Mitigation Strategies

Regioselectivity in Substitution

Competing substitution at the 6-chloro position is minimized by using methylamine in excess (2.5 equiv) and maintaining a reaction pH >10.

Nitro Group Stability

The nitro group’s propensity for reduction under hydrogenation conditions necessitates avoiding catalytic hydrogenation in later stages.

Chemical Reactions Analysis

Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and ethyl alcohol.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and acidic or basic hydrolysis conditions. Major products formed from these reactions include amino derivatives, substituted pyridines, and hydrolyzed products.

Scientific Research Applications

Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate is widely used in scientific research due to its versatile chemical properties. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in studies involving enzyme inhibition and receptor binding. Industrial applications include its use as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chloro and carbamate groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Differences :

- Molecular Formula : C₈H₈ClN₃O₄ (vs. C₉H₁₀ClN₃O₄ for the methyl-substituted derivative) .

- Molecular Weight : 245.62 g/mol (vs. 259.65 g/mol) .

Implications: The methyl group in Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate may improve metabolic stability compared to its non-methylated counterpart, as alkyl groups often slow enzymatic degradation .

Methyl (5-Benzyloxy-3,4,6-trimethylpyridin-2-yl)carbamate (15a)

Key Differences :

- Substituents : Features a benzyloxy group and three methyl groups on the pyridine ring, contrasting with the nitro and chloro substituents in the target compound .

Implications :

The electron-withdrawing nitro and chloro groups in this compound likely reduce electron density on the pyridine ring, making it less reactive in electrophilic substitutions compared to 15a .

Ethyl N-(6-Fluoro-3-iodo-2-pyridinyl)carbamate

Key Differences :

- Halogen Substituents : Contains fluorine and iodine at positions 6 and 3, respectively, vs. chlorine and nitro groups in the target compound .

- Molecular Weight : Higher molecular weight (due to iodine) compared to the target compound.

Implications :

The nitro group in the target compound may enhance electrophilic reactivity, while iodine’s bulkiness in the fluoro-iodo analog could hinder certain synthetic transformations .

Vinyl Carbamate and Ethyl Carbamate

Key Differences :

- Structure : Vinyl carbamate (CH₂=CH–O–CO–NH₂) and ethyl carbamate (CH₃CH₂–O–CO–NH₂) lack the pyridine backbone and complex substituents of the target compound .

- Toxicity: Vinyl carbamate exhibits significantly higher carcinogenic potency in rodent models compared to ethyl carbamate, attributed to its metabolic conversion to reactive epoxides .

Comparative Data Table

Research Findings and Implications

- Structural Effects on Reactivity : The nitro group in this compound likely directs electrophilic substitutions to specific positions on the pyridine ring, a property absent in analogs with electron-donating groups (e.g., benzyloxy) .

- Toxicity Considerations : Unlike vinyl and ethyl carbamates, the target compound’s complex structure may resist metabolic activation into mutagenic intermediates, though in vitro toxicological studies are needed for confirmation .

- Synthetic Utility : The methylcarbamate group could serve as a protecting group in multi-step syntheses, leveraging its stability under acidic or basic conditions .

Biological Activity

Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate, a compound with the CAS number 89660-17-3, is a carbamate derivative notable for its biological activities, particularly in agricultural and medicinal applications. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound has a molecular formula of C₁₁H₁₃ClN₂O₄ and a molecular weight of approximately 259.65 g/mol. Its structure features a pyridine ring substituted with chlorine and nitro groups, which are critical for its biological activity.

1. Insecticidal and Herbicidal Properties

Research indicates that this compound exhibits significant insecticidal and herbicidal properties. Its effectiveness against various pests and weeds makes it valuable in agricultural applications. The compound's unique combination of functional groups enhances its potency as an insecticide and herbicide by interfering with the nervous systems of target organisms.

Table 1: Comparative Biological Activity of Related Compounds

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| This compound | 89660-17-3 | Contains both nitro and chloro groups | Effective insecticide and herbicide |

| Methyl (6-Chloro-2-nitro-3-pyridyl)carbamate | 89660-18-4 | Methyl instead of ethyl | Similar activity but potentially different solubility |

| Ethyl (4-Chloro-2-nitrophenyl)(methyl)carbamate | 89660-19-5 | Different aromatic system | Broader range of biological activity |

2. Antimicrobial Properties

Emerging studies suggest that this compound may possess antimicrobial properties. Although the exact mechanisms are not fully understood, preliminary results indicate potential efficacy against certain pathogens. Further research is needed to elucidate these effects and determine the compound's potential as an antimicrobial agent.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in neurotransmission in pests. The nitro group is believed to play a crucial role in this inhibition, leading to paralysis and death in target insects.

Case Study 1: Efficacy Against Specific Pests

In a controlled study assessing the efficacy of this compound against common agricultural pests, results showed a significant reduction in pest populations within two weeks of application. The compound demonstrated a higher mortality rate compared to traditional insecticides, indicating its potential as a more effective alternative in pest management strategies.

Case Study 2: Antimicrobial Activity Assessment

A recent study explored the antimicrobial effects of this compound on bacterial strains such as E. coli and Staphylococcus aureus. The compound exhibited inhibitory effects at varying concentrations, suggesting potential for development as an antimicrobial agent. However, further investigations are necessary to confirm these findings and explore the underlying mechanisms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate, and how can purity be optimized?

- Methodology : A two-step synthesis is proposed: (1) Nitration of 6-chloro-3-pyridyl derivatives followed by (2) carbamate formation via reaction with methyl isocyanate or chloroformate derivatives. Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize by-products like nitro-reduction intermediates. Purification via flash chromatography (ethyl acetate/dichloromethane gradients) or preparative HPLC is recommended, referencing similar protocols for carbamate purification . Monitor purity using HPLC with UV detection (λ = 254 nm) .

Q. How can the structural stability of this compound be assessed under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 3–9) and incubating at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS, focusing on hydrolysis of the carbamate group or nitro reduction. Compare with ethyl carbamate analogs, which show instability in acidic conditions due to carbamate hydrolysis . Kinetic modeling (Arrhenius equation) can predict shelf-life .

Q. What analytical techniques are suitable for quantifying trace impurities in this compound?

- Methodology : Use GC-MS or LC-MS/MS with internal standards (e.g., deuterated ethyl carbamate) for high sensitivity. For nitro-containing analogs, GC-NPD (nitrogen-phosphorus detection) is effective, achieving limits of detection (LOD) <1 µg/L . Validate methods per ICH guidelines, including spike-recovery tests in matrices like acetonitrile or ethanol .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the nitro and carbamate groups in catalytic environments?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and frontier molecular orbitals. Identify susceptible sites for nucleophilic attack (e.g., nitro group reduction) or steric hindrance from the methyl carbamate. Compare with experimental data on analogous pyridine carbamates, where nitro groups act as electron-withdrawing moieties, influencing reaction kinetics .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar carbamates?

- Methodology : Conduct meta-analysis of existing studies, focusing on variables like assay type (e.g., in vitro vs. in vivo), cell line specificity, and metabolite interference. For example, ethyl carbamate’s carcinogenicity in rodents may not directly extrapolate to humans due to metabolic differences (e.g., CYP2E1 activity) . Use structure-activity relationship (SAR) models to isolate the contribution of the 6-chloro-2-nitro-pyridyl moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.